Diallyl terephthalate

Description

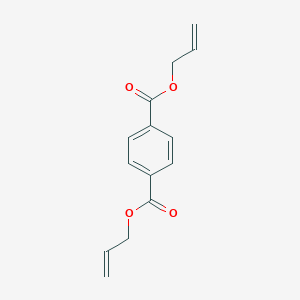

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNFTNPFYCKVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25820-61-5 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9061419 | |

| Record name | Diallyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-92-2 | |

| Record name | Diallyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001026922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl terephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diallyl terephthalate chemical structure and properties

An In-Depth Technical Guide to Diallyl Terephthalate (B1205515)

Abstract

Diallyl terephthalate (DAT) is an organic compound notable for its role as a monomer and crosslinking agent in the synthesis of polymers.[1] Structurally, it is the diester of terephthalic acid and allyl alcohol.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on data relevant to researchers in the chemical and material sciences. While its primary applications are in the plastics industry, this guide presents its core technical data for a broad scientific audience.[1][2]

Chemical Structure and Identifiers

This compound is a symmetrical molecule featuring a central 1,4-phenylene group (the terephthalate moiety) to which two allyl ester groups are attached.[1][3]

References

An In-depth Technical Guide to the Synthesis and Purification of Diallyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for diallyl terephthalate (B1205515) (DAT), an important monomer in the production of high-performance polymers. This document details experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to illustrate the chemical processes involved.

Synthesis of Diallyl Terephthalate

This compound is primarily synthesized through two main chemical pathways: transesterification of dimethyl terephthalate and direct esterification of terephthalic acid.

Transesterification of Dimethyl Terephthalate

Transesterification is a common and efficient method for producing this compound. This process involves the reaction of dimethyl terephthalate (DMT) with allyl alcohol in the presence of a catalyst. The equilibrium of the reaction is driven forward by the removal of the methanol (B129727) byproduct.

A key factor for a successful transesterification is maintaining a low water content in the reaction mixture, ideally below 200 ppm, to ensure high conversion rates and product quality.[1]

Workflow for Transesterification Synthesis of this compound

Caption: Transesterification process for this compound synthesis.

Direct Esterification of Terephthalic Acid

Direct esterification involves the reaction of terephthalic acid (TPA) with allyl alcohol, typically in the presence of an acid catalyst. The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion. This method is a foundational technique in polyester (B1180765) chemistry.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include washing, vacuum distillation, and chromatography.

Workflow for Purification of this compound

Caption: General purification workflow for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of this compound and analogous esters.

Table 1: Comparison of Synthesis Parameters for Terephthalate Esters

| Parameter | Transesterification (DMT + Allyl Alcohol) | Direct Esterification (TPA + Alcohol) |

| Starting Materials | Dimethyl Terephthalate, Allyl Alcohol | Terephthalic Acid, Allyl Alcohol |

| Catalyst | Calcium Methoxide (B1231860)/Ethanolate, Alkali Metal Alkoxides | Sulfuric Acid (for other esters) |

| Temperature (°C) | 90 - 145[2] | 150 - 270 (for C6-C10 alcohols)[3] |

| Pressure | Atmospheric | Atmospheric to Elevated |

| Key Condition | Low water content (<200 ppm)[1] | Removal of water byproduct |

Table 2: Comparison of Purification Methods for Terephthalate Esters

| Purification Method | Typical Recovery (%) | Expected Purity (%) | Key Advantages |

| Alkaline Wash | 85 - 95 | 90 - 97 | Effective for removing acidic impurities.[4] |

| Vacuum Distillation | 90 - 98 | >99.5 | Excellent for removing non-volatile or high-boiling impurities.[4] |

| Column Chromatography | Variable | >99.8 | Capable of achieving very high purity by separating closely related compounds.[4] |

*Data is based on the purification of diethyl terephthalate and serves as a good estimate for this compound due to their structural similarity.[4]

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol is adapted from a patented method for the preparation of this compound.[2]

Materials:

-

Dimethyl terephthalate (DMT)

-

Allyl alcohol

-

Catalyst: Calcium methoxide or calcium ethoxide

-

Reactor equipped with a stirrer, heating mantle, and distillation column

Procedure:

-

Charge the reactor with dimethyl terephthalate, allyl alcohol, and the catalyst.

-

Begin stirring and heat the mixture to a temperature range of 90-145°C.

-

Maintain the temperature at the top of the distillation column between 60-95°C to facilitate the removal of methanol.

-

Monitor the reaction progress by sampling and analyzing the dimethyl terephthalate content.

-

Once the dimethyl terephthalate content is less than 0.5%, discontinue heating.[2]

-

Cool the reaction mixture to below 100°C.

Purification of this compound

This protocol combines washing and vacuum distillation for the purification of crude this compound.

Part A: Washing

Materials:

-

Crude this compound

-

Water

-

Dilute acid (e.g., hydrochloric acid)

-

Separatory funnel

Procedure:

-

To the cooled crude this compound, add water and a small amount of acid.

-

Continue cooling the mixture to approximately 60°C.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove the lower aqueous layer.

-

Wash the organic layer (this compound) with water again and separate the layers.[2]

Part B: Vacuum Distillation

Materials:

-

Washed this compound

-

Vacuum distillation apparatus

Procedure:

-

Transfer the washed this compound to the distillation flask.

-

Heat the flask under vacuum to remove any residual water.

-

Increase the temperature and reduce the pressure to distill the this compound.

-

Collect the pure this compound fraction. This method is effective for removing a small amount of water and other impurities to yield the final product.[2]

Alternative Purification via Alkaline Wash and Column Chromatography

This protocol is based on established methods for purifying similar esters like diethyl terephthalate and is applicable for achieving very high purity this compound.[4]

Part A: Alkaline Wash

Materials:

-

Crude this compound

-

Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

10% aqueous sodium bicarbonate or potassium carbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude this compound in a suitable organic solvent.

-

Transfer the solution to a separatory funnel and wash with an equal volume of 10% sodium bicarbonate solution to remove acidic impurities.

-

Separate the aqueous layer.

-

Wash the organic layer with deionized water to remove any remaining base.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the washed this compound.[4]

Part B: Column Chromatography

Materials:

-

Washed this compound

-

Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Prepare a silica gel column with the chosen eluent.

-

Dissolve the washed this compound in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the eluent, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

-

Combine the pure fractions and remove the eluent using a rotary evaporator to yield highly purified this compound.[4]

References

In-Depth ¹H and ¹³C NMR Spectral Analysis of Diallyl Terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diallyl terephthalate (B1205515). The document details the structural elucidation of the molecule through the interpretation of chemical shifts, coupling constants, and signal multiplicities. It also includes a standardized experimental protocol for acquiring high-quality NMR spectra of similar organic compounds.

Introduction to Diallyl Terephthalate and NMR Spectroscopy

This compound is an organic compound with the chemical formula C₁₄H₁₄O₄. It is the diester of terephthalic acid and allyl alcohol. The molecule consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with two allyl ester groups. Understanding the precise chemical structure is crucial for its application in polymer chemistry and as a crosslinking agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are based on the analysis of spectral data available in public databases.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar | ~8.10 | Singlet | - | 4H |

| H-olefinic (CH) | ~6.05 | Multiplet | - | 2H |

| H-olefinic (=CH₂) | ~5.40 | Doublet of doublets | ~17.2, ~1.4 | 2H |

| H-olefinic (=CH₂) | ~5.28 | Doublet of doublets | ~10.5, ~1.4 | 2H |

| H-allylic (O-CH₂) | ~4.83 | Doublet | ~5.7 | 4H |

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~165.5 |

| C-Ar (quaternary) | ~134.0 |

| C-olefinic (CH) | ~132.5 |

| C-Ar (CH) | ~129.5 |

| C-olefinic (=CH₂) | ~118.5 |

| C-allylic (O-CH₂) | ~66.0 |

Experimental Protocol for NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

3.2. Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Decoupling: Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of this compound Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR spectral analysis.

Caption: Chemical structure of this compound.

Caption: Workflow for NMR spectral analysis.

An In-depth Technical Guide to the FTIR Spectroscopy of Diallyl Terephthalate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of diallyl terephthalate (B1205515) (DATP) monomer. This document outlines detailed experimental protocols, presents key spectral data, and includes visual workflows to facilitate the identification and characterization of this compound.

Introduction to FTIR Spectroscopy for Monomer Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present within a molecule. The method relies on the principle that chemical bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, molecules absorb energy at these frequencies, and the resulting absorption spectrum serves as a unique molecular "fingerprint"[1].

For diallyl terephthalate, FTIR analysis is crucial for confirming its chemical structure, assessing its purity, and monitoring its polymerization or degradation. The DATP molecule possesses several key functional groups—an aromatic ring, ester linkages, and allyl groups—each producing distinct and identifiable peaks in the infrared spectrum.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for analyzing liquid or solid samples with minimal preparation.[2] The following protocol details the steps for acquiring an FTIR spectrum of this compound monomer using an ATR accessory.

2.1 Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory, often featuring a diamond or germanium crystal.[3]

-

Detector: A standard Deuterated Triglycine Sulfate (DTGS) detector is typically sufficient.[4]

-

Sample: this compound monomer.

-

Cleaning Supplies: Non-abrasive wipes and a suitable solvent (e.g., ethanol (B145695) or isopropanol) for cleaning the ATR crystal.[5]

2.2 Data Acquisition Procedure

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. The purpose is to measure the absorbance of ambient air (notably CO₂ and water vapor) and the instrument optics, which will then be subtracted from the sample spectrum.[5][6]

-

Sample Application: Place a small amount of the this compound monomer onto the center of the ATR crystal. If the sample is a liquid, a few drops are sufficient to cover the crystal surface. If it is a solid, use a spatula to place a small amount of powder on the crystal.[5]

-

Apply Pressure: Lower the ATR pressure clamp and apply firm, consistent pressure to ensure good contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[5]

-

Sample Spectrum Collection: Initiate the sample scan. The instrument will direct an infrared beam into the crystal, where it will interact with the sample and be measured by the detector.

-

Instrument Parameters: Typical settings for the analysis are as follows:

-

Post-Analysis Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal surface with a solvent-moistened wipe.[5]

Data Presentation and Spectral Interpretation

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The primary vibrations are associated with the terephthalate core and the terminal allyl groups. The table below summarizes the key absorption bands and their assignments, compiled from spectral data of terephthalate-containing compounds and general knowledge of allyl group vibrations.[8][9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3020 | Medium | =C-H Stretch | Allyl & Aromatic |

| 2990 - 2880 | Medium | C-H Asymmetric & Symmetric Stretch | Allyl (-CH₂) |

| ~1720 | Very Strong | C=O Stretch | Ester |

| ~1645 | Weak | C=C Stretch | Allyl |

| ~1577 & ~1504 | Medium | C=C Aromatic Ring Stretch | Aromatic |

| ~1245 | Strong | Asymmetric C-C-O Stretch | Ester (Terephthalate) |

| ~1100 | Strong | Symmetric O-C-C Stretch | Ester (Terephthalate) |

| 990 & 920 | Strong | =C-H Out-of-Plane Bend | Allyl |

| ~725 | Strong | Aromatic C-H Out-of-Plane Bend (p-substituted) | Aromatic |

Table 1: Summary of characteristic FTIR absorption bands for this compound Monomer.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the molecular structure and its spectral output.

References

- 1. mdpi.com [mdpi.com]

- 2. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]

- 3. scielo.br [scielo.br]

- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. elixirpublishers.com [elixirpublishers.com]

- 8. benchchem.com [benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. jestec.taylors.edu.my [jestec.taylors.edu.my]

An In-depth Technical Guide to the Thermal Decomposition Analysis of Diallyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl terephthalate (B1205515) (DAT) is a versatile monomer utilized in the production of high-performance thermosetting resins and as a crosslinking agent in various polymer systems. A thorough understanding of its thermal stability and decomposition behavior is paramount for its safe handling, processing, and for predicting the performance of materials derived from it. This technical guide provides a comprehensive overview of the analytical techniques used to study the thermal decomposition of diallyl terephthalate. Due to a scarcity of publicly available data specifically for this compound monomer, this guide leverages data from analogous compounds, primarily diethyl terephthalate and other terephthalate esters, to present a theoretical framework for its decomposition. Detailed experimental protocols for key analytical methods are provided, alongside proposed decomposition pathways. All quantitative data is summarized for clarity, and logical workflows are visualized to aid in comprehension.

Introduction

This compound (C₁₄H₁₄O₄) is an organic compound belonging to the ester family, characterized by a central terephthalate core with two allyl functional groups. Its propensity to undergo polymerization upon heating makes it a valuable component in the formulation of materials requiring high thermal and chemical resistance. Consequently, the analysis of its thermal decomposition is critical for defining processing limits and understanding potential degradation mechanisms that could impact material integrity and safety. This guide will delve into the primary analytical techniques employed for this purpose: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Physicochemical Properties of this compound

A foundational understanding of the basic properties of this compound is essential before delving into its thermal decomposition characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 172 °C at 5 mmHg | |

| CAS Number | 1026-92-2 | [1] |

Thermal Analysis Techniques and Expected Behavior

The thermal decomposition of this compound can be systematically investigated using a suite of thermoanalytical techniques. While specific experimental data for this compound is limited in public literature, the behavior of analogous esters, such as diethyl terephthalate, provides a strong basis for predicting its thermal degradation profile.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.

Expected TGA Profile for a Terephthalate Ester:

Based on data for diethyl terephthalate, a single-step or a multi-step decomposition process is anticipated for this compound in an inert atmosphere.[2] The initial mass loss would correspond to the primary decomposition of the ester.

Table 1: Predicted TGA Data for this compound (based on Diethyl Terephthalate Analogy)

| Parameter | Predicted Value Range |

| Onset of Decomposition (T_onset) | 200 - 270 °C |

| Temperature of Maximum Weight Loss (T_max) | 250 - 320 °C |

| Residual Mass at 600 °C (in N₂) | < 5% |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Expected DSC Profile for a Terephthalate Ester:

The DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its boiling point if not fully polymerized, followed by exothermic events at higher temperatures associated with decomposition. For a polymerized sample, a glass transition temperature (Tg) would be observed.

Table 2: Predicted DSC Data for this compound (based on Diethyl Terephthalate Analogy)

| Parameter | Predicted Value Range |

| Melting Point (T_m) - Monomer | Not applicable (liquid at RT) |

| Decomposition | Exothermic peaks > 250 °C |

| Enthalpy of Decomposition (ΔH_d) | Varies with conditions |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for the specific instrumentation used.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean alumina (B75360) crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Acquisition: Initiate the temperature program and continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset).

-

Determine the temperature of maximum weight loss (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

-

Record the percentage of residual mass at the end of the experiment.

-

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions, including decomposition events, of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Set the temperature program to ramp from ambient temperature to a temperature above the expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Maintain an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and characterize any endothermic or exothermic peaks, noting their onset temperatures, peak temperatures, and integrated areas (enthalpies).

-

Caption: DSC Experimental Workflow.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis sample cup.

-

Pyrolyzer Setup:

-

Set the pyrolysis temperature (e.g., a temperature determined from TGA, such as T_max). A stepped pyrolysis at different temperatures can also be performed.

-

Interface the pyrolyzer with the GC inlet.

-

-

GC-MS Setup:

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Program the GC oven temperature to separate the expected decomposition products. A typical program might start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C).

-

Set the mass spectrometer to scan a wide mass range (e.g., m/z 35-550).

-

-

Data Acquisition: Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC-MS system for separation and detection.

-

Data Analysis:

-

Identify the peaks in the chromatogram.

-

Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the chemical structure of the decomposition products.

-

Caption: Py-GC-MS Experimental Workflow.

Proposed Thermal Decomposition Pathway

The thermal decomposition of terephthalate esters is generally understood to proceed via several potential pathways, with the specific mechanism being influenced by the structure of the ester group.[3][4][5] For this compound, the presence of the allyl group suggests that the decomposition may be initiated by ester bond scission. A plausible decomposition pathway is proposed below, based on established mechanisms for similar compounds.

Primary Decomposition Step: The initial step is likely the homolytic cleavage of the ester C-O bond, leading to the formation of a terephthaloyl radical and an allyloxy radical.

Secondary Reactions: These initial radicals can then undergo a variety of subsequent reactions:

-

Decarboxylation: The terephthaloyl radical can lose carbon dioxide to form a phenyl radical.

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules.

-

Recombination: Various radical species can recombine to form a complex mixture of products.

-

Allyl Group Reactions: The allyl group itself can undergo further reactions, including isomerization and fragmentation.

Based on the decomposition of similar terephthalates, potential pyrolysis products could include terephthalic acid, benzoic acid, benzene, allyl alcohol, and various smaller hydrocarbons.[6]

Caption: Proposed Decomposition Pathway.

Summary and Future Work

Future research should focus on generating and publishing specific experimental data for the thermal decomposition of this compound monomer to validate the proposed mechanisms and provide the quantitative data necessary for precise material modeling and safety assessments.

References

- 1. This compound | C14H14O4 | CID 66102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates) | Semantic Scholar [semanticscholar.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. shimadzu.com [shimadzu.com]

A Technical Guide to Diallyl Terephthalate Monomer: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical identifier and safety profile of diallyl terephthalate (B1205515), a monomer utilized in the synthesis of optical materials and thermosetting plastics.[1] All information is presented to meet the needs of professionals in research and development.

Chemical Identification

Diallyl terephthalate is an organic compound known for its use as a reactive diluent and crosslinking agent in the production of polymers, such as unsaturated polyester (B1180765) resins.[2]

-

Chemical Name : bis(prop-2-enyl) benzene-1,4-dicarboxylate[3]

-

Synonyms : Terephthalic Acid Diallyl Ester, DAPren Monomer[4][5]

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with low viscosity and good solubility in organic solvents.[2][4] Key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | [3][4][6] |

| Molecular Weight | 246.26 g/mol | [3][4][6] |

| Physical State | Colorless to Almost Colorless Clear Liquid | [4][7] |

| Boiling Point | 172 °C @ 5 mmHg | [4] |

| Flash Point | 158 °C (316.4 °F) | [4][8] |

| Specific Gravity | 1.12 | [4] |

| Refractive Index | 1.53 | [4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[3][7] Adherence to safety protocols is mandatory when handling this chemical.

The Globally Harmonized System (GHS) classification for this compound is detailed in the following table.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation |

Key precautionary statements for the safe handling of this compound include:

-

P270 : Do not eat, drink or smoke when using this product.[3][7]

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.[3][7]

-

P301 + P312 + P330 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[3][7]

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

-

P501 : Dispose of contents/container to an approved waste disposal plant.[3][7]

-

Skin Contact : Causes skin irritation, which may manifest as itching, scaling, redness, or blistering.[7][8]

-

Eye Contact : Causes serious eye irritation, characterized by redness, watering, and pain.[7][8]

-

Inhalation : May cause irritation of the lungs and respiratory system.[8]

-

Sensitization : A related compound, diallyl phthalate (B1215562) (DAP), has shown positive results for skin sensitization in animal studies.[9]

There is no data to suggest that this compound has carcinogenic, mutagenic, or teratogenic effects.[8]

Handling, Storage, and Emergency Procedures

Proper engineering controls and personal protective equipment are essential for safe handling.

-

Engineering Controls : Use in a well-ventilated area, preferably with local exhaust ventilation to maintain low airborne concentrations.[7] An eyewash station should be readily accessible.[7]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[7]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[7] It is sensitive to light and heat and should be refrigerated for long-term storage (0-10°C).[4][8]

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps.

Caption: Workflow for this compound Spill Response.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for complete and current safety information.

References

- 1. chembk.com [chembk.com]

- 2. CAS 1026-92-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C14H14O4 | CID 66102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. aksci.com [aksci.com]

- 8. cloudfront.zoro.com [cloudfront.zoro.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. cpsc.gov [cpsc.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Solubility of Diallyl Terephthalate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl terephthalate (B1205515) (DAT) is a diester of terephthalic acid and allyl alcohol, recognized for its role as a crosslinking agent and a monomer in the synthesis of polymers. A comprehensive understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility of diallyl terephthalate, presenting available qualitative data and inferring solubility characteristics based on structurally similar compounds. Furthermore, this guide details a comprehensive experimental protocol for the precise determination of this compound solubility.

Introduction

This compound (C₁₄H₁₄O₄) is a colorless to pale yellow liquid at room temperature, characterized by its low viscosity.[1] It is widely utilized in the polymer industry, particularly in the production of thermosetting plastics and as a reactive diluent in unsaturated polyester (B1180765) resins.[1] The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, including reaction kinetics, purification via crystallization, and formulation of solutions. While generally cited as having good solubility in organic solvents, specific quantitative data for this compound is not extensively available in public literature.[1] This guide aims to consolidate the available information and provide a framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 172 °C @ 5 mmHg | |

| Density | 1.12 g/cm³ | |

| Refractive Index | 1.526 |

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a comprehensive range of common organic solvents is not readily found in peer-reviewed journals or chemical databases. However, based on its chemical structure as an aromatic diester and information available for analogous compounds, a qualitative solubility profile can be inferred.

Esters, in general, are soluble in a wide array of organic solvents.[2][3] The solubility of this compound is expected to be influenced by the polarity of the solvent, with good solubility anticipated in moderately polar and non-polar organic solvents. For instance, the structurally similar compound, diallyl phthalate (B1215562), is described as being soluble in most organic liquids.[4] Furthermore, diethyl terephthalate is known to be soluble in ethanol, methanol, and ether.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Expected Solubility |

| Acetone | Ketone | Soluble / Miscible |

| Ethanol | Alcohol | Soluble / Miscible |

| Methanol | Alcohol | Soluble / Miscible |

| Toluene | Aromatic Hydrocarbon | Soluble / Miscible |

| Hexane | Aliphatic Hydrocarbon | Likely Soluble |

| Ethyl Acetate | Ester | Soluble / Miscible |

| Diethyl Ether | Ether | Soluble / Miscible |

| Chloroform | Halogenated Hydrocarbon | Soluble / Miscible |

| Dimethylformamide (DMF) | Amide | Soluble / Miscible |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble / Miscible |

Note: The solubilities listed are qualitative estimations based on the properties of structurally similar compounds. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol should be followed. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven for drying glassware

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solute ensures that the solution is saturated.

-

Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture continuously to facilitate the dissolution process and ensure equilibrium is reached. The equilibration time can vary, but 24 to 48 hours is generally sufficient.

-

Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed for a sufficient period to allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation. Immediately filter the sample through a syringe filter (of a material compatible with the solvent) to remove any suspended microparticles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry container (e.g., a glass petri dish or an aluminum pan). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the this compound.

-

Weighing of Residue: Once the solvent has been completely removed, place the container with the this compound residue in a desiccator to cool to room temperature. Weigh the container with the residue on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: The solubility of this compound in the solvent can be calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent in the aliquot) × 100

Logical Relationships in Solubility Determination

The determination of solubility involves a series of logical steps and considerations, as depicted in the following diagram.

References

Diallyl terephthalate physical properties density and refractive index

An In-depth Technical Guide to the Physical Properties of Diallyl Terephthalate (B1205515): Density and Refractive Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of two key physical properties of diallyl terephthalate (DAT): density and refractive index. This compound is a monomer used in the synthesis of optical materials, making the precise characterization of its physical properties crucial for the development and quality control of resulting polymers.[1] This document compiles quantitative data from various sources, outlines typical experimental methodologies for these measurements, and presents a logical diagram illustrating the relationship between the substance and its physical characteristics.

Core Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, recognized for its low viscosity and solubility in organic solvents.[2] Its primary application lies in the production of unsaturated polyester (B1180765) resins and as a crosslinking agent in polymer formulations.[2]

Quantitative Data

The density and refractive index of this compound have been reported in several chemical databases and supplier specifications. The following table summarizes these values for easy reference and comparison.

| Physical Property | Value | Source |

| Density | 1.121 g/cm³ | ChemBK[1] |

| 1.1 ± 0.1 g/cm³ | ECHEMI[3] | |

| 1.12 g/mL | Alfa Chemistry[4] | |

| Refractive Index | 1.526 | ChemBK[1] |

| 1.524 | ECHEMI[3] | |

| 1.53 | Alfa Chemistry[4] |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, standard methods for determining the density and refractive index of liquids are applicable.

Density Measurement

The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

-

Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed empty (m_p). It is then filled with a reference substance of known density, such as deionized water, at a controlled temperature, and weighed again (m_p+w).

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same controlled temperature. It is then weighed (m_p+s).

-

Calculation: The density of the sample (ρ_s) is calculated using the following formula:

ρ_s = ((m_p+s - m_p) / (m_p+w - m_p)) * ρ_w

where ρ_w is the density of the reference substance (water) at the experimental temperature.

Refractive Index Measurement

The refractive index of this compound, a measure of how light propagates through it, is commonly measured using an Abbe refractometer or a digital refractometer.

Methodology using an Abbe Refractometer:

-

Calibration: The refractometer is calibrated using a standard reference material with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the control knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index is then read directly from the instrument's scale. Temperature control is crucial for accurate measurements, as the refractive index is temperature-dependent.

Logical Relationships

The following diagram illustrates the fundamental relationship between the chemical compound, this compound, and its inherent physical properties of density and refractive index.

Caption: Logical flow from substance to its physical properties and measurement methods.

References

The Core Mechanism of Diallyl Terephthalate Free-Radical Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl terephthalate (B1205515) (DAT), a monomer featuring two allyl functional groups, undergoes free-radical polymerization to form highly cross-linked, thermosetting polymers with notable thermal and chemical stability. The polymerization kinetics of DAT are characterized by significant diffusion limitations from the reaction's outset and are mechanistically distinguished by the prevalence of degradative chain transfer, a process that significantly influences the polymer's molecular weight and overall reaction rate. This technical guide provides a comprehensive overview of the free-radical polymerization of DAT, detailing the fundamental reaction steps, kinetic modeling, and key experimental protocols. Quantitative data are summarized for clarity, and critical mechanistic pathways are visualized to facilitate a deeper understanding of this complex polymerization process.

Introduction

The free-radical polymerization of diallyl terephthalate (DAT) is a crucial process for producing robust thermoset polymers. Unlike typical vinyl monomers, the polymerization of allyl compounds is mechanistically intricate due to the susceptibility of the allylic protons to abstraction. This leads to a phenomenon known as degradative chain transfer, which involves the transfer of the radical center from a growing polymer chain to a monomer molecule, resulting in the formation of a resonance-stabilized, less reactive allyl radical. This process effectively slows the rate of polymerization and limits the achievable molecular weight of the resulting polymer. Understanding and controlling this mechanism is paramount for tailoring the properties of poly(this compound) (PDAT) for specific applications.

The Polymerization Mechanism

The free-radical polymerization of DAT proceeds through the classical steps of initiation, propagation, and termination, but with the significant inclusion of chain transfer reactions, which are a hallmark of allyl monomer polymerization.

Initiation

The process begins with the decomposition of a radical initiator (I) to generate primary radicals (R•). These highly reactive radicals then add to one of the double bonds of a DAT monomer molecule (M) to form a monomer radical (RM•).

-

Decomposition: I -> 2R•

-

Addition: R• + M -> RM•

Commonly used initiators for DAT polymerization include peroxides such as dicyclohexyl peroxydicarbonate (CHPC) and dicumyl peroxide (DCPO). The choice of initiator and reaction temperature is critical as it dictates the rate of radical generation.

Propagation

The newly formed monomer radical propagates by adding to subsequent DAT monomer molecules, leading to the growth of the polymer chain.

-

Propagation: RMn• + M -> RMn+1•

Due to the bifunctional nature of DAT, the propagation can lead to cross-linking as the pendant allyl groups on the polymer backbone can also participate in the reaction, forming a three-dimensional network structure.

Chain Transfer

Chain transfer reactions are particularly significant in DAT polymerization and are the primary reason for the observed low polymerization rates and limited molecular weights. There are two main types of chain transfer in this system:

-

Degradative Chain Transfer: A growing polymer radical (P•) abstracts a hydrogen atom from the allylic position of a DAT monomer molecule. This terminates the growth of the current polymer chain and forms a resonance-stabilized allyl radical. This new radical is significantly less reactive and is slow to reinitiate a new polymer chain, thus "degrading" the kinetic chain length.[1]

-

Effective Chain Transfer: In this less frequent event, the radical formed after the chain transfer event is sufficiently reactive to reinitiate polymerization, thus continuing the kinetic chain.

Termination

The kinetic chains are terminated by the combination or disproportionation of two growing polymer radicals.

-

Combination: P• + P'• -> P-P'

-

Disproportionation: P• + P'• -> P + P' (where one polymer chain is saturated and the other has a terminal double bond)

Visualizing the Polymerization Pathway

The overall mechanism of this compound free-radical polymerization can be visualized as a sequence of interconnected steps.

A more detailed look at the molecular level of degradative chain transfer reveals the formation of the resonance-stabilized allyl radical.

Quantitative Data Summary

The kinetics of DAT polymerization are highly dependent on factors such as initiator concentration and temperature. The following tables summarize key quantitative data from kinetic studies.

Table 1: Kinetic Parameters for Bulk DAT Polymerization

| Parameter | Value | Conditions | Reference |

| Activation Energy for Propagation (Ea,p) | 36.9 kJ mol⁻¹ | Bulk polymerization with peroxide initiators | [1] |

| Activation Energy for Termination (Ea,t) | 144.7 kJ mol⁻¹ | Bulk polymerization with peroxide initiators | [1] |

| Ratio of Degradative Chain Transfer to Propagation Rate Coefficient (kDeg/kp) | 0.01 - 0.06 | Bulk polymerization, evaluated from GPC measurements | [1] |

| Ratio of Effective Chain Transfer to Propagation Rate Coefficient (kEff/kp) | 0.001 - 0.008 | Bulk polymerization, evaluated from GPC measurements | [1] |

Experimental Protocols

Bulk Polymerization of this compound

This protocol describes a typical lab-scale bulk polymerization of DAT.

Materials:

-

This compound (DAT) monomer

-

Initiator (e.g., dicyclohexyl peroxydicarbonate - CHPC, or dicumyl peroxide - DCPO)

-

Reaction tubes (e.g., glass ampoules)

-

Nitrogen or Argon gas supply

-

Constant temperature water or oil bath

-

Ice bath

-

Solvent for quenching and dilution (e.g., tetrahydrofuran (B95107) - THF)

Procedure:

-

Preparation of Monomer-Initiator Mixture:

-

Weigh a precise amount of DAT monomer into a reaction tube. For example, approximately 50 mg.[1]

-

Add the desired mass fraction of the initiator to the monomer. Initiator concentrations typically range from 0.1 to 8 wt%.[1]

-

Thoroughly mix the components under a nitrogen or argon atmosphere to ensure homogeneity and to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

-

Polymerization:

-

Seal the reaction tubes.

-

Immerse the tubes in a pre-heated water or oil bath set to the desired reaction temperature. Polymerization is typically carried out at temperatures ranging from 50°C to 150°C, depending on the initiator used.[1]

-

-

Reaction Quenching:

-

At predetermined time intervals, remove the reaction tubes from the bath.

-

Immediately quench the polymerization by immersing the tubes in an ice bath. This rapidly lowers the temperature and halts the reaction.

-

-

Sample Preparation for Analysis:

-

Break open the cooled ampoules.

-

Dissolve the polymer in a suitable solvent, such as THF, for subsequent analysis.

-

Characterization Techniques

5.2.1. Fourier Transform Infrared (FTIR) Spectroscopy for Conversion Measurement

-

Principle: The conversion of the DAT monomer to polymer is monitored by observing the decrease in the intensity of the absorption band corresponding to the C=C double bond of the allyl groups.

-

Procedure:

-

Record the FTIR spectrum of the unreacted monomer-initiator mixture to establish a baseline.

-

For each quenched sample, record the FTIR spectrum.

-

The conversion is calculated by comparing the peak area or height of the C=C stretching vibration (typically around 1645 cm⁻¹) in the polymerizing sample to that of the initial monomer.

-

5.2.2. Gel Permeation Chromatography (GPC) for Molecular Weight Determination

-

Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

-

Procedure:

-

Prepare solutions of the quenched polymer samples in a suitable mobile phase, such as THF.

-

Inject the solutions into the GPC system.

-

The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene standards).

-

The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PDAT samples are determined from the resulting chromatograms.

-

Conclusion

The free-radical polymerization of this compound is a complex process dominated by the effects of degradative chain transfer. This inherent mechanistic feature leads to slower polymerization rates and lower molecular weight polymers compared to vinyl polymerization. However, by carefully controlling reaction parameters such as initiator type, concentration, and temperature, the polymerization process can be manipulated to produce cross-linked polymers with desirable properties for a range of high-performance applications. The kinetic models and experimental protocols outlined in this guide provide a foundational understanding for researchers and scientists working with this important class of thermosetting polymers. A thorough grasp of these principles is essential for the rational design and synthesis of novel DAT-based materials.

References

Crystal Structure of Diallyl Terephthalate: An In-depth Technical Guide

An extensive search of publicly available scientific literature and crystallographic databases has revealed no experimentally determined crystal structure for diallyl terephthalate (B1205515).

While comprehensive chemical and physical properties, as well as synthesis methods for diallyl terephthalate, are well-documented in various chemical databases and by commercial suppliers, the specific arrangement of its atoms in a crystalline solid—its crystal structure—does not appear to have been published in the scientific literature.

This guide, therefore, cannot provide the detailed crystallographic data and experimental protocols as initially requested. The core requirement of summarizing quantitative data such as unit cell parameters, bond lengths, and angles is contingent on the availability of a solved crystal structure. Similarly, the detailed experimental protocols for its specific structure determination via techniques like single-crystal X-ray diffraction are not available.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the general methodologies and theoretical workflow that would be employed to determine the crystal structure of a compound like this compound.

Hypothetical Experimental Workflow for Crystal Structure Determination

The process of determining a novel crystal structure, such as that of this compound, would typically follow a well-established experimental pipeline. This workflow is visualized in the diagram below.

Figure 1: A generalized experimental workflow for the determination of a small molecule crystal structure.

Detailed Methodologies for Key Experiments

Should a researcher undertake the task of determining the crystal structure of this compound, the following experimental protocols would be representative of the standard procedures.

Synthesis and Purification

The initial step involves the synthesis of high-purity this compound. A common method is the esterification of terephthalic acid with allyl alcohol. The resulting product would then be rigorously purified, typically by recrystallization from a suitable solvent or by column chromatography, to remove any impurities that could hinder the growth of high-quality single crystals.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a compound like this compound, which is a liquid at room temperature, crystallization would need to be performed at sub-ambient temperatures. Techniques such as slow evaporation of a solution in an appropriate solvent, or vapor diffusion, would be employed in a controlled temperature environment. The goal is to obtain a single, defect-free crystal with dimensions typically in the range of 0.1 to 0.5 mm.

Single-Crystal X-ray Diffraction

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, often to liquid nitrogen temperatures (around 100 K), to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is processed to yield a set of structure factors. The phase problem is then solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined.

The initial atomic model is then refined against the experimental data. This is an iterative process where the atomic coordinates and their displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor. The final, validated structure is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Conclusion

While a detailed technical guide on the experimentally determined crystal structure of this compound cannot be provided at this time due to the absence of published data, the methodologies outlined above represent the standard approach for such a determination. Researchers interested in this specific crystal structure would need to perform these experiments to generate the data required for a comprehensive analysis. The availability of such data in the future would be a valuable contribution to the fields of materials science and chemical crystallography.

Methodological & Application

Application Notes and Protocols for the Synthesis of High Refractive Index Resins Using Diallyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

High refractive index (HRI) polymers are critical materials in the development of advanced optical components, including lenses, optical fibers, and waveguides. These materials offer the advantages of light weight, high impact resistance, and ease of processing compared to traditional inorganic glasses. Diallyl terephthalate (B1205515) (DAT), an aromatic diallyl ester monomer, serves as an excellent backbone for HRI resins due to its rigid phenyl group and crosslinking ability. This document provides detailed protocols for the synthesis of HRI resins through the copolymerization of diallyl terephthalate with a high-refractive-index comonomer, benzyl (B1604629) methacrylate (B99206) (BMA). The incorporation of the benzyl group from BMA significantly enhances the refractive index of the final resin.

Key Monomers and Their Properties

The synthesis of high refractive index resins described herein involves the copolymerization of this compound (DAT) with Benzyl Methacrylate (BMA).

| Monomer | Chemical Structure | Molar Mass ( g/mol ) | Refractive Index (n_D) | Key Features |

| This compound (DAT) | C6H4(COOCH2CH=CH2)2 | 246.26 | ~1.52 | Provides thermal stability and crosslinking |

| Benzyl Methacrylate (BMA) | CH2=C(CH3)COOCH2C6H5 | 176.21 | ~1.51 | High refractive index due to the benzyl group |

Experimental Protocols

Protocol 1: Synthesis of DAT-BMA Copolymer Resins

This protocol details the free-radical polymerization of this compound with Benzyl Methacrylate.

Materials:

-

This compound (DAT), purified

-

Benzyl Methacrylate (BMA), inhibitor removed

-

Benzoyl peroxide (BPO), initiator

-

Toluene, anhydrous

Procedure:

-

Monomer and Initiator Preparation: In a reaction vessel, dissolve the desired molar ratio of DAT and BMA in anhydrous toluene.

-

Add benzoyl peroxide (2% by weight of the total monomers) to the mixture.

-

Polymerization:

-

Purge the reaction vessel with nitrogen for 15 minutes to remove oxygen.

-

Heat the mixture to 80°C with constant stirring.

-

Maintain the reaction for 6-8 hours under a nitrogen atmosphere.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the solution to an excess of methanol with vigorous stirring.

-

Filter the precipitated polymer and wash with fresh methanol.

-

-

Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of DAT-BMA Copolymers

1. Refractive Index and Abbe's Number Measurement:

-

The refractive index (at 589 nm) and Abbe's number of the cured resin samples are measured using an Abbe refractometer.

2. Thermal Analysis:

-

Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under a nitrogen atmosphere.

-

Thermal Stability: Analyzed by Thermogravimetric Analysis (TGA) with a heating rate of 10°C/min under a nitrogen atmosphere to determine the 5% weight loss temperature (T_d5).

3. Mechanical Testing:

-

Tensile Strength: Measured using a universal testing machine according to ASTM D638 standards on dog-bone shaped specimens.

Data Presentation

The properties of the synthesized DAT-BMA copolymers with varying monomer feed ratios are summarized in the table below.

| Copolymer Composition (DAT:BMA molar ratio) | Refractive Index (n_D) | Abbe's Number (ν_D) | Glass Transition Temperature (T_g) (°C) | 5% Weight Loss Temperature (T_d5) (°C) | Tensile Strength (MPa) |

| 70:30 | 1.565 | 38 | 125 | 310 | 45 |

| 50:50 | 1.582 | 35 | 118 | 305 | 52 |

| 30:70 | 1.598 | 32 | 110 | 298 | 58 |

Visualizations

Caption: Experimental workflow for the synthesis of DAT-BMA copolymer resins.

Caption: Logical relationship between BMA content and resin properties.

Application Notes and Protocols: Diallyl Terephthalate as a Crosslinking Agent for Unsaturated Polyester Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl terephthalate (B1205515) (DAT) is a vinyl monomer utilized as a crosslinking agent for unsaturated polyester (B1180765) (UP) resins. As an alternative to more volatile monomers like styrene, DAT offers advantages such as reduced odor and lower vapor pressure, contributing to a safer working environment. The crosslinking process, initiated by free radicals, transforms the liquid UP resin into a rigid, thermoset polymer with enhanced mechanical, thermal, and chemical resistance properties. This document provides detailed application notes and experimental protocols for the use of DAT in the crosslinking of UP resins.

Mechanism of Action: Free-Radical Crosslinking

The curing of unsaturated polyester resins with diallyl terephthalate is a free-radical copolymerization reaction. The process is initiated by the decomposition of a peroxide initiator, often facilitated by heat or a chemical accelerator. The resulting free radicals attack the double bonds of the this compound and the unsaturated sites within the polyester backbone. This initiates a chain reaction, leading to the formation of a three-dimensional crosslinked network. This network structure is responsible for the desirable properties of the final cured material.

Caption: Free-radical crosslinking mechanism of UP resin with DAT.

Quantitative Data

While specific quantitative data for this compound-crosslinked unsaturated polyester resins is not extensively available in the reviewed literature, the following tables provide typical values for unsaturated polyester resins crosslinked with the closely related diallyl phthalate (B1215562) (DAP). These values can be used as an estimate for the performance of DAT-crosslinked systems, though experimental verification is recommended.

Table 1: Mechanical Properties of Diallyl Phthalate (DAP) Modified Unsaturated Polyester Resin

| Property | Typical Value Range |

| Tensile Strength | 40 - 70 MPa |

| Young's Modulus | 2.5 - 4.0 GPa |

| Flexural Strength | 80 - 120 MPa |

| Flexural Modulus | 3.0 - 5.0 GPa |

| Hardness (Barcol) | 40 - 55 |

Table 2: Thermal and Electrical Properties of Diallyl Phthalate (DAP) Modified Unsaturated Polyester Resin

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 100 - 150 °C |

| Heat Deflection Temperature (HDT) | 90 - 140 °C |

| Dielectric Strength | 14 - 18 kV/mm |

| Volume Resistivity | 10¹⁴ - 10¹⁶ Ω·cm |

Experimental Protocols

Protocol for Synthesis of Unsaturated Polyester Resin

This protocol outlines a general procedure for the synthesis of an unsaturated polyester resin suitable for crosslinking with this compound.

Materials:

-

Maleic anhydride

-

Phthalic anhydride

-

Propylene (B89431) glycol

-

Ethylene (B1197577) glycol

-

Hydroquinone (B1673460) (inhibitor)

-

Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and condenser.

Procedure:

-

Charge the reaction kettle with maleic anhydride, phthalic anhydride, propylene glycol, and ethylene glycol in the desired molar ratio.

-

Add a small amount of hydroquinone (e.g., 0.02% by weight of total reactants) to inhibit premature gelation.

-

Start agitation and begin heating the mixture under a nitrogen blanket to prevent oxidation.

-

Raise the temperature to 190-220°C and maintain it, allowing the water of condensation to be removed.

-

Monitor the reaction progress by periodically measuring the acid value of the mixture.

-

Continue the reaction until the desired acid value (typically 15-30 mg KOH/g) is reached.

-

Cool the resulting unsaturated polyester resin to below 100°C before dissolving in the crosslinking monomer.

Protocol for Crosslinking Unsaturated Polyester Resin with this compound

This protocol details the procedure for curing the synthesized unsaturated polyester resin using this compound as the crosslinking agent.

Materials:

-

Unsaturated polyester resin (synthesized as per Protocol 4.1)

-

This compound (DAT)

-

Methyl ethyl ketone peroxide (MEKP) (initiator)

-

Cobalt octoate (accelerator)

-

Molds for casting specimens

Procedure:

-

In a suitable container, dissolve the unsaturated polyester resin in this compound. A typical concentration is 30-50% DAT by weight of the resin.

-

Thoroughly mix the resin and DAT until a homogeneous solution is obtained.

-

Add the cobalt octoate accelerator (e.g., 0.1-0.5% by weight of the resin solution) and stir gently to ensure uniform dispersion.

-

Immediately before casting, add the MEKP initiator (e.g., 1-2% by weight of the resin solution) and mix thoroughly but carefully to avoid introducing excessive air bubbles.

-

Pour the catalyzed resin mixture into the desired molds.

-

Allow the resin to cure at room temperature for 24 hours.[1]

-

For optimal properties, a post-curing step is recommended. This typically involves heating the cured castings in an oven at 80-120°C for 2-4 hours.[1]

Caption: Experimental workflow for UP/DAT resin preparation and testing.

Characterization of Cured Resins

The properties of the cured this compound-crosslinked unsaturated polyester resin can be characterized using various analytical techniques:

-

Mechanical Properties: Tensile strength, Young's modulus, flexural strength, and hardness can be determined using a universal testing machine according to relevant ASTM standards.

-